Stereochemical Purity and Enantiomeric Differentiation: (2R) vs. (2S) Enantiomer
The (2R)-enantiomer of 2-amino-2-cycloheptylacetic acid (CAS 1690142-32-5) is supplied with a certified purity of ≥97% (HPLC) . Its enantiomeric counterpart, (2S)-2-amino-2-cycloheptylacetic acid (CAS 1447714-17-1), is available with a purity of 98% . Crucially, the precise control of stereochemistry is not trivial; the (R)-enantiomer exhibits different pharmacological properties compared to its (S)-counterpart [1]. This stereospecificity dictates that substituting the (2R) form with the (2S) enantiomer, or a racemic mixture, will yield divergent and non‑comparable biological activity profiles.
| Evidence Dimension | Enantiomeric Purity and Stereochemical Identity |
|---|---|
| Target Compound Data | Purity: ≥97% (HPLC); Stereochemistry: (2R) |
| Comparator Or Baseline | (2S)-enantiomer (CAS 1447714-17-1): Purity: 98%; Stereochemistry: (2S) |
| Quantified Difference | Purity difference: 1% (negligible); Stereochemical configuration difference: Absolute configuration inverted (R vs. S), leading to distinct pharmacological properties [1] |
| Conditions | Commercial vendor specifications (Aladdin Scientific, Fluorochem); Pharmacological property statement from Kuujia product profile |
Why This Matters
Stereochemical configuration is the primary determinant of biological activity; procurement of the incorrect enantiomer compromises experimental reproducibility and invalidates structure‑activity relationship (SAR) studies.
- [1] Kuujia. (2R)-2-Amino-2-cycloheptyl-acetic acid (CAS 1690142-32-5) Product Information. View Source
